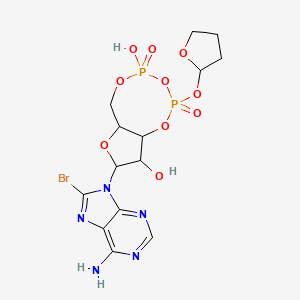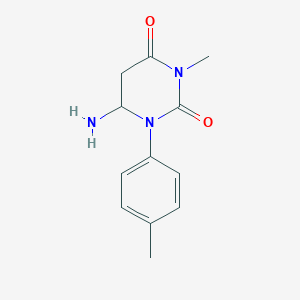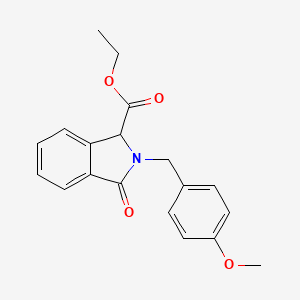
2-Amino-6-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of (2-amino-6-(trifluoromethyl)phenyl)methanol with appropriate reagents . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including selective fluoridation and subsequent functional group transformations . These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Amino-6-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s conformation and intermolecular interactions . These interactions are crucial for its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but differs in the presence of a fluorine atom instead of an amino group.
2-Amino-6-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness: 2-Amino-6-(trifluoromethyl)benzaldehyde is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
2-amino-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-4H,12H2 |
Clé InChI |
JSHJUUMWQNKGFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)

